1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE
Description
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The presence of the 4-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core structure contributes to its unique chemical and biological characteristics .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6/c1-21-6-8-22(9-7-21)15-14-10-20-23(16(14)19-11-18-15)13-4-2-12(17)3-5-13/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYOZJXKSDIIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE typically involves the following steps :
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. Common reagents include hydrazine derivatives and 4-chlorobenzaldehyde.
Substitution Reaction: The 4-chlorophenyl group is introduced through a substitution reaction, often using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Piperazine Derivatization: The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with 4-methylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches can be employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets . The compound is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these kinases, the compound prevents phosphorylation of key proteins, thereby disrupting cellular processes such as proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Known for its potent inhibition of Akt kinases and oral bioavailability.
Uniqueness
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
